Cas no 1233955-42-4 ((1R,4r)-4-(3-nitro-pyridin-2-ylamino)-cyclohexanol)

(1R,4r)-4-(3-nitro-pyridin-2-ylamino)-cyclohexanol 化学的及び物理的性質
名前と識別子
-
- (1R,4r)-4-(3-nitro-pyridin-2-ylamino)-cyclohexanol
- (1R,4r)-4-((3-nitropyridin-2-yl)amino)cyclohexan-1-ol
- 4-(3-Nitro-pyridin-2-ylamino)-cyclohexanol
- 4-[(3-Nitro-2-pyridinyl)amino]cyclohexanol
- 1233955-42-4
- CS-0268985
- AKOS015940047
- 4-[(3-nitropyridin-2-yl)amino]cyclohexan-1-ol
- SB49465
- Z31243087
- AKOS000915002
- KS-5448
- (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol
-
- MDL: MFCD14697979
- インチ: InChI=1S/C11H15N3O3/c15-9-5-3-8(4-6-9)13-11-10(14(16)17)2-1-7-12-11/h1-2,7-9,15H,3-6H2,(H,12,13)/t8-,9-
- InChIKey: HENWAIVDBVYMHS-KYZUINATSA-N
- ほほえんだ: C1=CC(=C(N=C1)N[C@H]2CC[C@@H](CC2)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 237.11134135Da
- どういたいしつりょう: 237.11134135Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 91Ų
(1R,4r)-4-(3-nitro-pyridin-2-ylamino)-cyclohexanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM489989-1g |
(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol |
1233955-42-4 | 95% | 1g |
$309 | 2022-06-13 | |
Fluorochem | 063429-1g |
1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol |
1233955-42-4 | 95% | 1g |
£250.00 | 2022-03-01 | |
Key Organics Ltd | KS-5448-0.25g |
(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol |
1233955-42-4 | >95% | 0.25g |
£239.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339655-250mg |
(1R,4r)-4-((3-nitropyridin-2-yl)amino)cyclohexan-1-ol |
1233955-42-4 | 95+% | 250mg |
¥1636.00 | 2024-08-09 | |
Key Organics Ltd | KS-5448-1g |
(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol |
1233955-42-4 | >95% | 1g |
£344.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339655-1g |
(1R,4r)-4-((3-nitropyridin-2-yl)amino)cyclohexan-1-ol |
1233955-42-4 | 95+% | 1g |
¥3519.00 | 2024-08-09 |
(1R,4r)-4-(3-nitro-pyridin-2-ylamino)-cyclohexanol 関連文献
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Hong Miao,Yingyi Wang,Xiaoming Yang Nanoscale, 2018,10, 8139-8145
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Related Articles
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
(1R,4r)-4-(3-nitro-pyridin-2-ylamino)-cyclohexanolに関する追加情報
Latest Research Insights on (1R,4r)-4-(3-nitro-pyridin-2-ylamino)-cyclohexanol (CAS: 1233955-42-4) in Chemical Biology and Pharmaceutical Applications
The compound (1R,4r)-4-(3-nitro-pyridin-2-ylamino)-cyclohexanol (CAS: 1233955-42-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral cyclohexanol derivative, characterized by a nitro-pyridinylamino moiety, has been investigated for its unique pharmacological properties, particularly in targeting kinase-mediated signaling pathways. Recent studies highlight its role as a selective modulator of protein-protein interactions, offering a promising scaffold for drug development in oncology and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the compound's crystallographic structure and binding affinity to cyclin-dependent kinases (CDKs). The research team employed X-ray diffraction and molecular docking simulations to demonstrate that (1R,4r)-4-(3-nitro-pyridin-2-ylamino)-cyclohexanol exhibits a distinct binding mode in the ATP-binding pocket of CDK2/4/6, with an IC50 ranging from 0.8 to 3.2 μM. Notably, the stereochemistry at the 1R and 4r positions was found to be critical for maintaining this inhibitory activity, as epimerization led to a 10-fold reduction in potency.
Further investigations into the compound's mechanism of action revealed its ability to disrupt the phosphorylation cascade in cancer cell lines. In vitro assays using MCF-7 and A549 cells showed dose-dependent apoptosis induction (up to 65% at 10 μM) accompanied by G1/S cell cycle arrest. These effects were attributed to the downregulation of retinoblastoma protein (Rb) phosphorylation and subsequent E2F transcriptional suppression. The study also reported favorable pharmacokinetic properties in murine models, with an oral bioavailability of 42% and a plasma half-life of 6.3 hours.
Parallel research efforts have explored the compound's potential as an anti-inflammatory agent. A 2024 preprint in BioRxiv demonstrated its efficacy in suppressing NF-κB activation in macrophages, reducing TNF-α production by 78% at non-cytotoxic concentrations (5 μM). The nitro group was identified as essential for this activity, likely serving as a Michael acceptor for cysteine residues in IKKβ. Structure-activity relationship (SAR) studies of derivatives are currently underway to optimize both kinase selectivity and anti-inflammatory potency.
From a synthetic chemistry perspective, novel routes to (1R,4r)-4-(3-nitro-pyridin-2-ylamino)-cyclohexanol have been developed to improve scalability. A recent patent application (WO2023/154672) describes an asymmetric hydrogenation approach using a chiral Ru-BINAP catalyst, achieving 98% ee and 85% yield on a 100-gram scale. This advancement addresses previous challenges in stereocontrol during the cyclohexanol ring formation, which had limited large-scale production.
Ongoing clinical investigations focus on the compound's potential as a combination therapy enhancer. Preliminary data from a Phase Ib trial (NCT05678944) indicate synergistic effects with PD-1 inhibitors in solid tumors, possibly through modulation of tumor-infiltrating lymphocytes. However, researchers caution that the nitro group's potential for metabolic activation to reactive intermediates warrants careful toxicological evaluation in future studies.
In conclusion, (1R,4r)-4-(3-nitro-pyridin-2-ylamino)-cyclohexanol represents a versatile chemical scaffold with dual therapeutic potential in oncology and inflammation. Its unique stereochemical configuration and nitro-pyridine pharmacophore continue to inspire derivative development, positioning this compound as a valuable tool for both mechanistic studies and drug discovery pipelines. Future research directions include prodrug strategies to enhance solubility and investigations into its effects on the tumor microenvironment.
1233955-42-4 ((1R,4r)-4-(3-nitro-pyridin-2-ylamino)-cyclohexanol) 関連製品
- 102238-70-0(2-Naphthalen-1-YL-butan-2-OL)
- 2197821-66-0(N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine)
- 1190012-86-2(N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride)
- 325793-65-5((S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic Acid)
- 838868-59-0(2-4-(azepane-1-sulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide)
- 2138271-61-9([(2-Bromo-3-methylphenyl)methyl](ethyl)methylamine)
- 2137867-75-3(2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)
- 1021218-50-7(1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-phenylethan-1-one)
- 2172098-79-0(3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1554252-31-1(1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)-)




